(4-Fluorophenyl)trimethoxysilane

Übersicht

Beschreibung

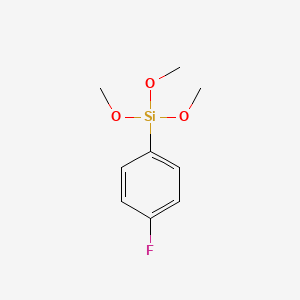

(4-Fluorophenyl)trimethoxysilane is a chemical compound with the molecular formula C₉H₁₃FO₃Si and a molecular weight of 216.28 g/mol . It is a colorless to pale yellow liquid that is volatile at room temperature and has a special odor . This compound is primarily used for research purposes and has various applications in scientific research and industry.

Vorbereitungsmethoden

The preparation of (4-Fluorophenyl)trimethoxysilane typically involves a substitution reaction between trimethoxysilane and p-fluoronitrobenzene . The reaction conditions for this synthesis are relatively straightforward, making it a commonly used method for producing this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Preparation Method

-

Reactants :

-

p-Fluoronitrobenzene

-

Trimethoxysilane

-

-

Reaction Conditions :

-

Temperature: Controlled heating is necessary.

-

Catalyst: Specific catalysts may be employed to enhance yield.

-

Cross-Coupling Reactions

(4-Fluorophenyl)trimethoxysilane has been utilized in various cross-coupling reactions, particularly in Hiyama coupling reactions where it acts as a coupling partner with aryl halides or other electrophiles.

Example Reaction:

In one study, this compound was reacted with various coupling partners under copper-promoted conditions to yield desired products efficiently. The reaction parameters were optimized for temperature and catalyst loading, demonstrating its versatility in forming C-Si bonds .

Hydrosilylation Reactions

Hydrosilylation reactions involving this compound are significant for modifying olefins and other unsaturated compounds. These reactions can be catalyzed by transition metals and are essential for producing silanes with specific functionalities.

Example Reaction:

A notable reaction involved the hydrosilylation of olefins using this compound under iron-catalyzed conditions. The yields were reported to be satisfactory, showcasing the compound's effectiveness as a silane reagent in organic synthesis .

Mechanochemical Reactions

Recent advancements have introduced mechanochemical methods for utilizing this compound in defluorinative arylation processes. This method enhances the reactivity of C-F bonds, allowing for functionalization under mild conditions .

Wissenschaftliche Forschungsanwendungen

Materials Science

Silane Coupling Agents in Composites

(4-Fluorophenyl)trimethoxysilane is primarily utilized as a coupling agent in composite materials to enhance adhesion between inorganic fillers and organic matrices. Its incorporation improves the mechanical properties and durability of composites, particularly in dental materials. Studies have shown that silane agents can significantly increase the water resistance and durability of resin composites by modifying the interface between the filler and resin matrix .

Hydrophobic Coatings

The compound's fluorinated structure imparts hydrophobic properties to surfaces. When mixed with other silanes, such as 3-methacryloxypropyltrimethoxysilane (3-MPS), it creates a treatment layer that exhibits enhanced hydrophobicity and oil repellency. This is particularly useful in applications requiring low-energy surfaces, such as coatings for plastics and glass .

| Application | Effect |

|---|---|

| Composite Materials | Increased adhesion and mechanical strength |

| Hydrophobic Coatings | Enhanced water and oil repellency |

Electronics

Surface Modification for Electronics

In the field of electronics, this compound is applied for surface modification of substrates to improve their electrical properties. Its ability to form strong covalent bonds with various substrates makes it suitable for enhancing the performance of electronic devices, such as sensors and transistors .

Molecular Rectifiers

Recent studies have explored the application of fluorinated silanes in developing molecular rectifiers. These devices leverage the unique dipole characteristics imparted by fluorinated groups to enhance charge transport properties, thereby improving device efficiency .

Biomedical Applications

Dental Materials

One of the most promising applications of this compound is in dental materials. Its incorporation into resin composites has been shown to enhance color stability and reduce bacterial adhesion, which is critical for long-term dental restorations . The modification of dental resins with silanes improves their hydrophobicity, leading to better wear resistance and durability against thermal cycling stresses .

Case Study 1: Dental Composites

A study demonstrated that mixing this compound with 3-MPS resulted in composites with superior mechanical properties compared to those treated with 3-MPS alone. The tensile strength values were more stable, indicating improved compatibility between the filler and resin matrix after thermal cycling tests .

Case Study 2: Electronic Devices

In a recent experiment involving molecular rectifiers made from fluorinated benzalkylsilane derivatives, this compound was used to enhance charge transport efficiency. The results indicated that devices incorporating this silane exhibited improved performance metrics compared to their non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of (4-Fluorophenyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of silane coupling agents, which enhance the adhesion between organic and inorganic materials . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of siloxane bonds.

Vergleich Mit ähnlichen Verbindungen

(4-Fluorophenyl)trimethoxysilane can be compared with other similar compounds, such as:

Trimethoxysilane: This compound has a similar structure but lacks the fluorophenyl group. It is used in similar applications but may have different reactivity and properties.

Methyltrimethoxysilane: This compound has a methyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart different chemical and physical properties compared to other trimethoxysilane derivatives.

Biologische Aktivität

(4-Fluorophenyl)trimethoxysilane (FTMS) is an organosilicon compound with the chemical formula C10H13FO3Si. It is primarily utilized as a reagent in organic synthesis, particularly for introducing (4-fluorophenyl) groups into various chemical structures. This article explores the biological activity of FTMS, including its synthesis, pharmacological potential, and relevant case studies.

FTMS is a colorless to pale yellow liquid with a density of 1.145 g/mL, a melting point of -12°C, and a boiling point of 173-174°C. It is soluble in common organic solvents like ethanol and acetone but is practically insoluble in water . The synthesis typically involves a substitution reaction between trimethoxysilane and p-fluoronitrobenzene under appropriate conditions .

Antimicrobial Properties

Research indicates that compounds with fluorinated phenyl groups exhibit significant antimicrobial activity. For instance, studies on dihydropyrrol-2-ones (DHPs), which contain similar structural motifs to FTMS, demonstrated that para-substituted DHPs with fluorine atoms showed potent antimicrobial effects against various bacterial strains. The presence of the fluorine atom enhances the lipophilicity and biological activity of these compounds .

Table 1: QS Inhibition Activity of DHP Compounds

| Compound | QS Inhibition (%) at 250 µM |

|---|---|

| DHP acid-1 | 56.3 ± 0.4 |

| DHP acid-2 | 55.3 ± 3.8 |

| DHP acid-3 | 57.5 ± 0.7 |

| DHP acid-4 | 53.6 ± 1.5 |

| p-acid DHP | 68.6 ± 1.1 |

| Furanone-30 | 89.7 ± 4.6 |

The above table illustrates the quorum sensing (QS) inhibition activities of various DHP compounds, highlighting that compounds structurally similar to FTMS may also exhibit significant antimicrobial properties.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing S-4-Methylbenzyl-b-N-2-furylmethylenedithiocarbazate analogues demonstrated selective biological activity against certain cancer cell lines, suggesting that modifications in silane structures can lead to enhanced biological properties .

- Fluorinated Compounds in Drug Development : Another research highlighted the role of fluorinated compounds in drug discovery, emphasizing their ability to improve pharmacokinetic properties while maintaining or enhancing biological activity against targets such as cancer cells and bacteria .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWHKGWYCDOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469251 | |

| Record name | (4-Fluorophenyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53883-61-7 | |

| Record name | (4-Fluorophenyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.